molecular formula C21H27N5O2 B5664394 2-{[(2,3-dihydro-1H-inden-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

2-{[(2,3-dihydro-1H-inden-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No. B5664394
M. Wt: 381.5 g/mol
InChI Key: DTUNLGKMXKTNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves multistep chemical reactions. Typically, these compounds are synthesized starting from amino-pyrazole precursors that undergo condensation reactions with various aldehydes or ketones. For example, Hassan et al. (2014) describe the synthesis of 5-aminopyrazole derivatives by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate (Hassan, Hafez, & Osman, 2014). Such methodologies might be adapted for the synthesis of our compound of interest, indicating the versatility and complexity of synthetic routes involved.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized by nuclear magnetic resonance (NMR) and X-ray crystallography. These techniques provide detailed insights into the molecular architecture, including the spatial arrangement of atoms and the presence of functional groups. For instance, the molecular and crystal structure of related pyrazole derivatives has been established, highlighting the significance of structural analysis in understanding the properties of these compounds (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrazine derivatives is influenced by their functional groups. These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of amino and carboxamide groups in the molecule suggests potential reactivity towards various reagents, leading to the formation of a wide range of derivatives with diverse biological activities (Saeed et al., 2020).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrazine derivatives, such as melting point, solubility, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and influence its behavior in different environments. The analysis of physical properties is essential for the formulation of these compounds in pharmaceutical applications (Gioia et al., 2006).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrazine derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are influenced by the presence of functional groups in the molecule. Studies on similar compounds have shown a wide range of chemical behaviors, highlighting the importance of understanding these properties for the development of new materials and drugs (Rostovskii et al., 2017).

properties

IUPAC Name

2-[[[2-(2,3-dihydro-1H-inden-1-yl)acetyl]amino]methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-24(2)21(28)25-9-10-26-18(14-25)12-17(23-26)13-22-20(27)11-16-8-7-15-5-3-4-6-19(15)16/h3-6,12,16H,7-11,13-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUNLGKMXKTNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN2C(=CC(=N2)CNC(=O)CC3CCC4=CC=CC=C34)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.